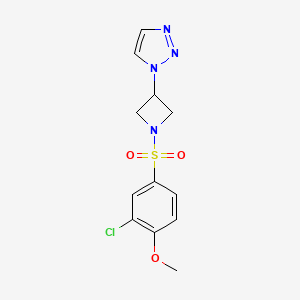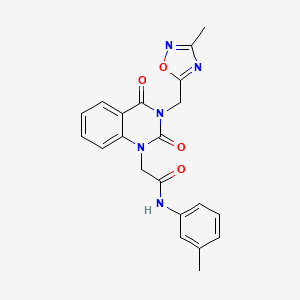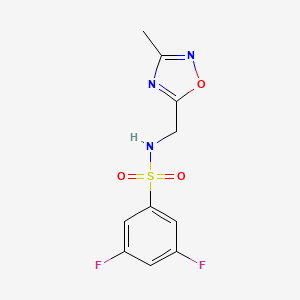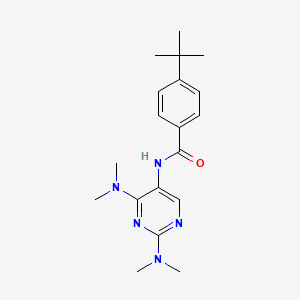
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called sGC stimulators, which have been shown to have a range of beneficial effects on various physiological processes.
科学的研究の応用
Anticancer Activity
1,2,4-Triazole-containing compounds exhibit promising anticancer properties. Researchers have investigated derivatives of this scaffold for their ability to inhibit cancer cell growth. The presence of the 1,2,4-triazole moiety in the structure contributes to its bioactivityN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide may serve as a potential lead compound for developing novel anticancer agents .
Antimicrobial Properties
The N–C–S linkage in the 1,2,4-triazole skeleton has led to the discovery of antimicrobial agents. Some well-known drugs containing the 1,2,4-triazole group, such as Fluconazole and Flupoxam, demonstrate antimicrobial activityN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide could be explored further for its antibacterial and antifungal effects .
Anti-inflammatory and Antioxidant Effects
1,2,4-Triazoles have been investigated for their anti-inflammatory and antioxidant properties. These compounds may modulate inflammatory pathways and scavenge free radicalsN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide could contribute to these therapeutic effects .
Analgesic Activity
The 1,2,4-triazole scaffold has shown potential as an analgesic agent. Researchers have explored derivatives for pain managementN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide might exhibit analgesic properties worth investigating .
Organic Catalysts
1,2,4-Triazoles can serve as organic catalysts in various reactions. Their unique structure allows them to participate in hydrogen bonding and dipole interactionsN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide could find applications in catalysis .
Agrochemical Potential
The 1,2,4-triazole derivatives have been explored for agrochemical applications. Their bioactivity against pests and pathogens makes them interesting candidates for crop protectionN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide may contribute to this field .
作用機序
Target of Action
The primary target of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is the Dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme, also known as the T-cell antigen CD26, was discovered in 1966 and has gained considerable attention due to its vital functions . It is responsible for the deactivation of the incretin hormone, which is involved in insulin catabolism . DPP-4 also hydrolyzes opioid peptides engaged in pain modulation .
Mode of Action
The compound interacts with its target, the DPP-4 enzyme, by inhibiting its activity . This inhibition results in the prevention of the deactivation of the incretin hormone, thereby reducing insulin catabolism . The compound’s ortho position of the Cyanobenzyl core enhances the action of DPP-4 .
Biochemical Pathways
The inhibition of DPP-4 affects the pathway of insulin catabolism . By preventing the deactivation of the incretin hormone, the compound reduces insulin catabolism, which can lead to a decrease in blood glucose levels . This makes the compound a promising candidate for treating disorders such as coronary heart disease, heart failure, stroke, and Diabetes mellitus (DM) .
Pharmacokinetics
Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken in monotherapy once a week or conjointly with another hypoglycaemic agent
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of insulin catabolism . By inhibiting the DPP-4 enzyme, the compound prevents the deactivation of the incretin hormone, leading to a decrease in blood glucose levels . This can have beneficial effects in the treatment of various disorders, including coronary heart disease, heart failure, stroke, and DM .
特性
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-23(16-17-8-3-2-4-9-17)13-6-5-12-22-20(24)19-11-7-10-18(14-19)15-21/h2-4,7-11,14H,12-13,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYRKFPZKXXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=CC=CC(=C1)C#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2443209.png)






![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)



![N-[2-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2443226.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2443229.png)